5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound features a pyrazole ring substituted with a naphthalene group at the 5-position and a phenyl group at the 1-position, along with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 2-naphthylhydrazine with ethyl 2-oxo-2-phenylacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid
- 5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-Naphthalen-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylic acid group at the 3-position, along with the naphthalene and phenyl groups, provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-naphthalen-2-yl-1-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCDSWNFZGRAOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378105 |
Source
|
Record name | 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144252-16-4 |
Source
|
Record name | 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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